molecular formula C159H131Cl9F9N19O14 B13383843 3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide

3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide

Cat. No.: B13383843
M. Wt: 3021.9 g/mol
InChI Key: LEEISIGGNVGAGF-UHFFFAOYSA-N
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Description

The compound “3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide” is a complex organic molecule with multiple functional groups, including cyano, chloro, fluoro, and phenyl groups

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the cyano group and the introduction of chloro and fluoro substituents. The synthetic route typically involves the following steps:

    Formation of the cyano group: This can be achieved through the reaction of an appropriate precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Introduction of chloro and fluoro substituents: This can be done through halogenation reactions using reagents such as chlorine gas or fluorine gas.

    Coupling reactions: The final step involves coupling the various fragments together using reagents such as palladium catalysts and appropriate ligands.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chloro and fluoro substituents can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving cyano, chloro, and fluoro groups.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

    3-chloro-2,6-difluorophenylboronic acid: Similar in structure but with a boronic acid group instead of a cyano group.

    3-chloro-2,6-difluorophenylmethanol: Similar in structure but with a hydroxyl group instead of a cyano group.

    3-chloro-2,6-difluorophenylamine: Similar in structure but with an amino group instead of a cyano group.

The uniqueness of this compound lies in its combination of cyano, chloro, and fluoro groups, which confer specific chemical properties and reactivity.

Properties

Molecular Formula

C159H131Cl9F9N19O14

Molecular Weight

3021.9 g/mol

IUPAC Name

3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide

InChI

InChI=1S/C23H24ClN3O.C22H21ClN2O5.C21H16ClN3O.C19H13ClF4N2O.C19H15ClF2N2O.C19H16ClFN2O.C18H12Cl2F2N2O.C18H14ClN3O3/c1-17(21-7-3-4-8-22(21)24)26-23(28)19(16-25)15-18-9-11-20(12-10-18)27-13-5-2-6-14-27;1-13(17-7-5-6-8-18(17)23)25-22(27)16(12-24)9-15-10-19(28-3)21(30-14(2)26)20(11-15)29-4;1-14(17-6-2-4-8-19(17)22)25-21(26)16(13-23)12-15-10-11-24-20-9-5-3-7-18(15)20;1-11(16-4-2-3-5-17(16)20)26-18(27)13(10-25)6-12-7-14(19(22,23)24)9-15(21)8-12;1-11-7-8-17(21)15(18(11)22)9-13(10-23)19(25)24-12(2)14-5-3-4-6-16(14)20;1-12-8-9-17(20)16(18(12)21)10-15(11-22)19(24)23-13(2)14-6-4-3-5-7-14;1-10(12-4-2-3-5-14(12)19)24-18(25)11(9-23)8-13-16(21)7-6-15(20)17(13)22;1-12(16-4-2-3-5-17(16)19)21-18(23)14(11-20)10-13-6-8-15(9-7-13)22(24)25/h3-4,7-12,15,17H,2,5-6,13-14H2,1H3,(H,26,28);5-11,13H,1-4H3,(H,25,27);2-12,14H,1H3,(H,25,26);2-9,11H,1H3,(H,26,27);3-9,12H,1-2H3,(H,24,25);3-10,13H,1-2H3,(H,23,24);2-8,10H,1H3,(H,24,25);2-10,12H,1H3,(H,21,23)

InChI Key

LEEISIGGNVGAGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2Cl)F.CC1=C(C(=C(C=C1)Cl)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2)F.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)C#N.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=CC=NC3=CC=CC=C23)C#N.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=CC(=CC(=C2)F)C(F)(F)F)C#N.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)C#N.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=C(C=CC(=C2F)Cl)F)C#N

Origin of Product

United States

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